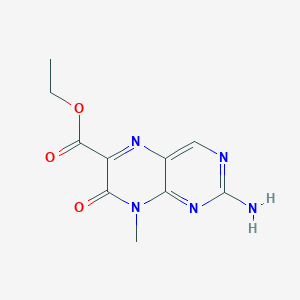

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate

Description

Properties

CAS No. |

2539-49-3 |

|---|---|

Molecular Formula |

C10H11N5O3 |

Molecular Weight |

249.23 g/mol |

IUPAC Name |

ethyl 2-amino-8-methyl-7-oxopteridine-6-carboxylate |

InChI |

InChI=1S/C10H11N5O3/c1-3-18-9(17)6-8(16)15(2)7-5(13-6)4-12-10(11)14-7/h4H,3H2,1-2H3,(H2,11,12,14) |

InChI Key |

CQSLZDBKZAHHFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=CN=C(N=C2N(C1=O)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the synthesis of 7-oxopteridine derivatives through condensation reactions of triaminopyrimidine precursors with glyoxylic acid or its esters, followed by alkylation and oxidation steps. The key steps are:

- Condensation of 4,5,6-triaminopyrimidine with substituted glyoxylic acid or ester: This step forms the 7-hydroxypteridine intermediate.

- Alkylation of the 7-hydroxypteridine: Introduction of the 8-methyl group is achieved by reacting the hydroxyl group with an alkylating agent such as methyl halides under basic conditions.

- Oxidation to form the 7-oxo-7,8-dihydropteridine core: Air oxidation or chemical oxidants convert the intermediate to the desired pteridine structure.

This method is well-documented in patent literature and peer-reviewed sources, providing a reproducible route to the compound.

Detailed Synthesis Procedure

According to US Patent US3127402A, the preparation involves the following steps:

Preparation of 7-hydroxypteridine intermediate:

- Condense 4,5,6-triaminopyrimidine with a molar equivalent of glyoxylic acid or ester.

- The reaction is conducted in aqueous solution, preferably with sodium acetate, at temperatures between 25°C and 100°C for 1–4 hours.

- The product is isolated by cooling and filtration.

Alkylation to introduce the 8-methyl group:

- Treat the 7-hydroxypteridine with an alkylating agent such as methyl iodide or methyl bromide.

- The reaction is performed in basic solution (e.g., sodium or potassium hydroxide or alkoxide) at 25–100°C for 5–60 minutes.

- This step yields 7-oxo-8-methyl derivatives.

Oxidation to finalize the pteridine structure:

- The dihydropteridine intermediate is oxidized by air oxidation at elevated temperatures (150–200°C) in inert solvents such as phenyl ether or dimethylformamide.

- Alternatively, chemical oxidants like potassium ferricyanide, potassium permanganate, or hydrogen peroxide can be used.

-

- The final compound is isolated by cooling, filtration, and recrystallization from suitable solvents such as dimethylformamide or ethanol.

Example Synthesis from Patent Literature

| Step | Reagents and Conditions | Product Yield | Notes |

|---|---|---|---|

| Condensation | 4,5,6-Triaminopyrimidine hydrosulfite + methyl pyruvate + sodium acetate in water, reflux 2.5 h | 2,4-diamino-7-hydroxy-6-methylpteridine, isolated by filtration | Recrystallization from dimethylformamide improves purity |

| Alkylation | 7-hydroxy-6-phenylpteridine + propyl bromide + sodium ethoxide in ethanol, steam bath 10 min | 2,4-diamino-7,8-dihydro-7-oxo-6-phenyl-8-propylpteridine, isolated by filtration | Similar method applies for methylation to introduce 8-methyl group |

| Oxidation | Air oxidation at 150–200°C in phenyl ether | 7-oxo-7,8-dihydropteridine derivative | Alternative oxidants can be used |

This example illustrates the general approach, adaptable to the ethyl 2-amino-8-methyl derivative by selecting appropriate esters and alkylating agents.

Analytical Data and Research Outcomes

Spectroscopic Characterization

Compounds of this class, including this compound, are typically characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of amino, methyl, and ester groups, with characteristic chemical shifts for pteridine ring protons and carbons.

- Infrared Spectroscopy (IR): Strong absorptions around 1700 cm⁻¹ correspond to the carbonyl (7-oxo) group; broad bands near 3400 cm⁻¹ indicate amino groups.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and purity.

While specific data for this compound are scarce, analogous compounds such as 2-amino-4-oxo-3,4-dihydropteridine derivatives show:

| Parameter | Typical Values |

|---|---|

| 1H NMR (DMSO-d6) | δ 11.5–12.0 (s, NH), 8.5–9.0 (s, aromatic H), 2.0–2.5 (s, methyl) |

| 13C NMR | δ 160–165 (carbonyl), 140–150 (aromatic carbons), 10–20 (methyl) |

| IR (cm⁻¹) | 3400–3100 (NH), 1700 (C=O), 1500 (C=N) |

| HRMS (m/z) | Consistent with calculated molecular weight |

These data confirm the structure and purity of the synthesized compound.

Reaction Yields and Optimization

- Yields for condensation steps are generally moderate to high (60–90%), depending on reaction conditions.

- Alkylation reactions proceed efficiently under basic conditions with alkyl halides, typically yielding 70–85%.

- Oxidation steps are high yielding when using air oxidation at elevated temperatures or chemical oxidants.

Optimization of reaction time, temperature, and solvent choice can improve yields and purity.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 4,5,6-Triaminopyrimidine + glyoxylic acid/ester, NaOAc, 25–100°C, 1–4 h | 7-Hydroxypteridine intermediate | 60–90 | Aqueous medium preferred |

| 2 | Alkylation | 7-Hydroxypteridine + methyl halide, base (NaOH or alkoxide), 25–100°C, 5–60 min | 7-Oxo-8-methylpteridine | 70–85 | Basic conditions critical |

| 3 | Oxidation | Air oxidation or chemical oxidants, 150–200°C | This compound | 80–95 | Phenyl ether or DMF solvent |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the keto group to a hydroxyl group.

Substitution: The amino and ethyl ester groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.

Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications: Pteridine vs. Pyridopyrimidine Derivatives

The target compound’s pteridine core distinguishes it from pyridopyrimidine analogs. For example, ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 76360-81-1) shares a similar bicyclic framework but replaces the pteridine system with a pyrido[2,3-d]pyrimidine core. Key differences include:

- Position 5: A hydroxyl group in the pyridopyrimidine analog vs.

- Position 2: Methylthio (S-CH₃) vs. amino (NH₂) group, altering electronic properties and hydrogen-bonding capacity .

Table 1: Core Structure and Substituent Comparison

| Compound | Core Structure | Position 2 | Position 5 | Position 6 |

|---|---|---|---|---|

| Target compound (NSC86876) | Pteridine | NH₂ | – | Ethyl ester |

| Pyridopyrimidine analog (CAS: 76360-81-1) | Pyrido[2,3-d]pyrimidine | S-CH₃ | OH | Ethyl ester |

Substituent Variations in Pteridine Derivatives

Ester Group Modifications

Replacing the ethyl ester with a methyl ester, as in methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate (a synonym of NSC86876), reduces steric bulk and slightly decreases lipophilicity. This modification could impact solubility and metabolic stability .

Amino Group Derivatives

The amino group at position 2 is critical for hydrogen bonding.

Functional Group Influence on Properties

- Hydrogen Bonding: The oxo group at position 7 and amino group at position 2 enable strong hydrogen-bonding networks, as seen in Etter’s graph-set analysis for molecular crystals .

- Lipophilicity : Ethyl esters generally enhance lipophilicity compared to methyl esters, which may improve bioavailability but reduce aqueous solubility.

Comparison with Non-Pteridine Heterocycles

- Indenoquinoline Derivatives: TAS-103 (Fig. 1 in ) shares a 7-oxo group but features an indenoquinoline core. Its dimethylaminoethyl side chain enhances DNA topoisomerase inhibition, highlighting how core structure dictates biological activity .

- Benzothiazole-Spiro Compounds : Compounds from incorporate benzothiazole and spirocyclic motifs, demonstrating diverse applications in synthetic chemistry but lacking direct structural overlap with the target pteridine .

Implications for Research and Development

- Drug Design: Ethyl esters and amino groups may optimize pharmacokinetic profiles.

- Material Science: Hydrogen-bonding patterns (e.g., oxo and amino groups) could guide crystal engineering for co-crystals or supramolecular assemblies .

Biological Activity

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of dihydropteridine, which is known for its role as a cofactor in various enzymatic reactions. The compound's structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : 246.25 g/mol

The presence of the amino group and the carboxylate moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to dihydropteridines. For instance, 7-oxo substituted analogues have been tested against leukemia cells. In vitro studies revealed that certain derivatives exhibited significant cytotoxicity, although others, including some 7-oxo analogues, showed no activity against CCRF-CEM leukemia cells at concentrations higher than 20 µg/mL .

Enzyme Inhibition

Dihydropteridine derivatives have been noted for their ability to inhibit critical enzymes involved in metabolic pathways. For example, the inhibition of dihydrofolate reductase (DHFR) has been a focal point in the development of antifolate drugs. This compound may exhibit similar properties due to its structural similarities with known DHFR inhibitors.

Table: Summary of Biological Activities

Case Study 1: Dihydropteridine Analogues in Cancer Therapy

A study explored the synthesis and biological evaluation of various dihydropteridine analogues. The research highlighted that while some compounds showed promise in inhibiting cancer cell proliferation, others were ineffective due to structural factors that hindered their interaction with target enzymes .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of dihydropteridine derivatives demonstrated that modifications at specific positions could enhance or diminish biological activity. For instance, alterations at the C7 position were linked to decreased enzyme inhibition potency, suggesting that the carbonyl group plays a critical role in molecular interactions .

Q & A

What are the key considerations for optimizing the synthesis of Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate?

Level: Basic

Answer:

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example, analogous compounds (e.g., ethyl carboxylates) are synthesized using catalytic agents like DMAP, ethanol as a solvent, and heating at 70°C for 2 hours to drive reactions to completion . Reaction monitoring via TLC ensures intermediate control. Crystallization from dioxane or similar solvents improves purity . Key variables include stoichiometric ratios (e.g., 1.2 equiv of diethyl 1,3-acetonedicarboxylate) and acid quenching to precipitate products .

How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Level: Basic

Answer:

- NMR and MS : Confirm molecular structure via -NMR for proton environments and mass spectrometry for molecular weight verification .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for dihydro derivatives. SHELX robustness in handling high-resolution or twinned data makes it ideal for small-molecule refinement .

- SMILES/InChI : Cross-validate with computational tools to ensure alignment between experimental data and theoretical models (e.g., SMILES: O=C1NC(=NC=2N(CC(=NC1=2)C(=O)O)C)N) .

What advanced computational strategies are employed to predict biological interactions of this pteridine derivative?

Level: Advanced

Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on hydrogen bonding and steric compatibility with active sites .

- QSAR modeling : Correlate structural features (e.g., methyl and carboxylate groups) with activity data to guide analog design.

- MD simulations : Assess stability of ligand-target complexes over time, particularly for derivatives targeting pathways like HGF/c-Met in oncology .

How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

Level: Advanced

Answer:

- Systematic replication : Reproduce methods from multiple sources (e.g., compare and for solvent or catalyst variations).

- Error analysis : Quantify deviations using statistical tools (e.g., %RSD for repeated trials).

- Cross-validation : Use complementary techniques (e.g., HPLC purity assays alongside -NMR) to resolve spectral ambiguities .

What methodologies are recommended for studying the compound’s stability under varying experimental conditions?

Level: Advanced

Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- pH stability studies : Monitor hydrolysis of the ester group in acidic/basic buffers via UV-Vis or LC-MS.

- Light/oxygen sensitivity : Conduct controlled degradation studies under UV light or aerobic conditions, with quenchers like BHT to isolate degradation pathways .

How can researchers design experiments to elucidate the mechanism of action in biological systems?

Level: Advanced

Answer:

- Target identification : Use affinity chromatography or pull-down assays with tagged derivatives.

- Enzyme inhibition assays : Measure IC values against purified targets (e.g., kinases) using fluorogenic substrates .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (Annexin V staining) in cancer cell lines, referencing structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.